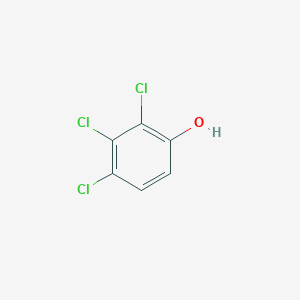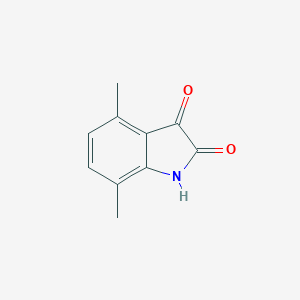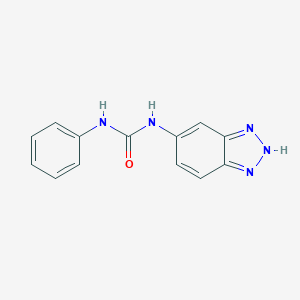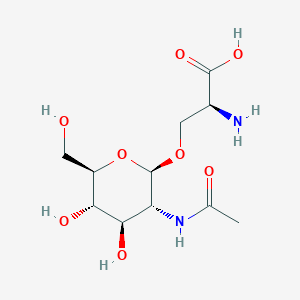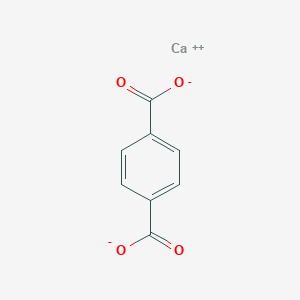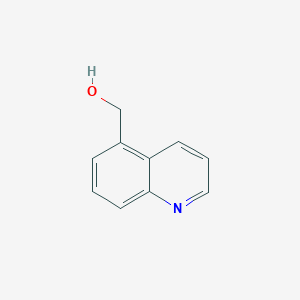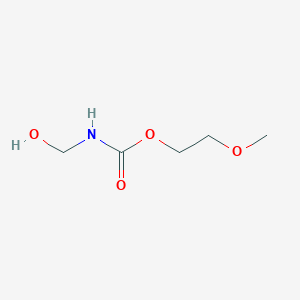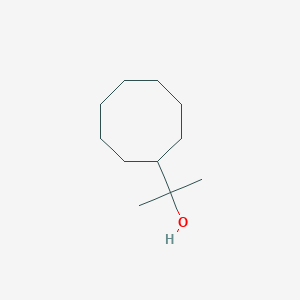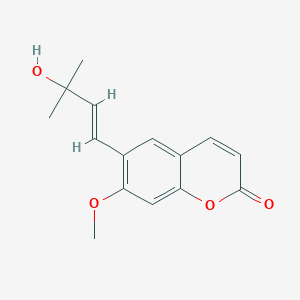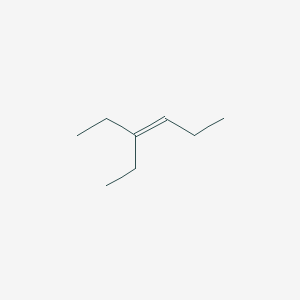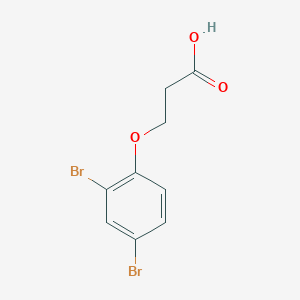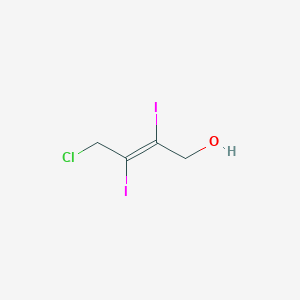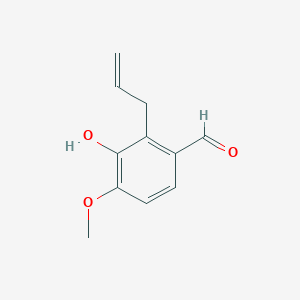
2-Allyl-3-hydroxy-4-methoxybenzaldehyde
Übersicht
Beschreibung
“2-Allyl-3-hydroxy-4-methoxybenzaldehyde” is a chemical compound . It is an isomer of vanillin . Urolithin M7, one of the urolithins, has also been synthesized from 2-hydroxy-4-methoxybenzaldehyde using the inverse electron-demand Diels–Alder reaction .
Synthesis Analysis
The synthesis of this compound involves the Perkin condensation of 3,4,5-trimethoxyphenylacetic acid and 3-hydroxy-4-methoxybenzaldehyde followed by decarboxylation of the cinnamic acid intermediate using copper and quinoline .Molecular Structure Analysis
The molecular structure of “2-Allyl-3-hydroxy-4-methoxybenzaldehyde” can be represented as COC1=CC(=C(C=C1)C=O)O . It has a molecular weight of 152.149 g/mol .Chemical Reactions Analysis
This compound undergoes condensation with furan-2-carboxylic acid hydrazide and thiophene-2-carboxylic acid hydrazide to yield Schiff-bases . It also undergoes condensation reaction with 1-azabicyclo[2.2.2]octan-3-one .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Allyl-3-hydroxy-4-methoxybenzaldehyde” include a molar mass of 152.149 g/mol . The compound is a beige powder . Its melting point is between 41 - 43 °C , and it has a boiling point of 124 °C at 12mmHg .Wissenschaftliche Forschungsanwendungen
1. Bioactive Zinc Detection and Bioimaging
A study by Patil et al. (2018) focused on the synthesis of a novel optically active compound utilizing 5-allyl-2-hydroxy-3-methoxybenzaldehyde. This compound demonstrated highly selective sensing for Zn2+ ions using chromogenic and fluorogenic techniques. It exhibited significant fluorescence enhancement, suggesting potential applications in bioimaging, particularly in monitoring Zn2+ ions in live A549 cancer cells with negligible toxicity towards live cells (Patil et al., 2018).
2. Green Chemistry in Essential Oil Conversion
Luu et al. (2009) described a green chemistry approach for converting essential oil allylbenzenes, like 2-allyl-3-hydroxy-4-methoxybenzaldehyde, into corresponding benzaldehydes. This involves a two-step reaction pathway with solventless alkene group isomerization and subsequent oxidation, highlighting an efficient and environmentally friendly method for chemical transformations (Luu et al., 2009).
3. Complexes Synthesis for Chemical Research
Takjoo et al. (2016) synthesized dioxidomolybdenum(VI) complexes using a dibasic NNO ligand derived from 2-hydroxy-3-methoxybenzaldehyde. These complexes were characterized by various techniques, demonstrating potential applications in chemical research related to complex molecular structures (Takjoo et al., 2016).
4. Anticancer Compound Synthesis
Sayekti et al. (2021) synthesized a compound using 4-allyloxy-3-methoxybenzaldehyde and evaluated its anticancer activity. The study showed that the synthesized compound exhibited cytotoxic activity against HeLa and T47D cells, indicating its potential in anticancer research (Sayekti et al., 2021).
5. Chemosensor Development
Another study by Patil et al. (2022) involved the synthesis of a Schiff base ligand for Zn (II) detection in living cells, using a derivative of 5-allyl-2-hydroxy-3-methoxybenzaldehyde. This ligand showed potential as a fluorescence 'turn-on' probe for nanomolar Zn (II) detection in biological and environmental samples (Patil et al., 2022).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-hydroxy-4-methoxy-2-prop-2-enylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-3-4-9-8(7-12)5-6-10(14-2)11(9)13/h3,5-7,13H,1,4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JICUCNBJIIJEBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=O)CC=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Allyl-3-hydroxy-4-methoxybenzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



